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Introduction

CPI703 is a potent and selective small molecule inhibitor of the bromodomains of the CREB-
binding protein (CBP) and p300 histone acetyltransferases (HATS). These epigenetic regulators
play a crucial role in gene expression by acetylating histone proteins, thereby modulating
chromatin structure. Dysregulation of CBP/p300 activity is implicated in various diseases,
including cancer. This technical guide provides an in-depth overview of the effects of CP1703
on histone acetylation, with a focus on its mechanism of action, quantitative data, and detailed
experimental protocols.

Core Mechanism of Action

CPI703 functions by specifically targeting the bromodomain of CBP and p300. Bromodomains
are protein modules that recognize and bind to acetylated lysine residues on histones and
other proteins. By inhibiting this interaction, CPI1703 disrupts the recruitment of the CBP/p300
complex to chromatin, leading to a reduction in histone acetylation at specific sites. A primary
target of this inhibition is the acetylation of histone H3 at lysine 27 (H3K27ac), a key marker of
active enhancers and promoters. This reduction in H3K27ac subsequently leads to the
downregulation of target gene transcription.

Signaling Pathway of CPI1703 Action
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Caption: Mechanism of CPI703 in inhibiting histone acetylation.

Quantitative Data Summary

The following table summarizes the key quantitative data for CP1703's effect on histone

acetylation and its cellular targets.

Parameter Value

Description Reference

CBP Bromodomain

o 0.47 uM
Inhibition (IC50)

Concentration of

CPI1703 required to

inhibit 50% of CBP [1]
bromodomain activity

in a cell-free assay.

Cellular EC50 2.1uM

Concentration of
CPI703 required to
achieve 50% of its
maximum effect in a
cellular assay
(NanoBRET).

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of

CPI703 on histone acetylation. These protocols are based on the methodologies described in

the primary literature.
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Cell Culture and CPI703 Treatment

This protocol describes the general procedure for treating cells with CP1703 to analyze its
effects on histone acetylation.

Materials:

Cell line of interest (e.g., human peripheral blood mononuclear cells)

Complete cell culture medium

CPI1703 (stock solution in DMSO)

Vehicle control (DMSO)

6-well or 12-well cell culture plates
Procedure:

e Seed cells at an appropriate density in cell culture plates and allow them to adhere or
stabilize for 24 hours.

o Prepare working solutions of CP1703 in complete cell culture medium at the desired final
concentrations (e.g., 1 uM, 2 uM, 4 uM). Prepare a vehicle control with the same final
concentration of DMSO.

* Remove the existing medium from the cells and replace it with the medium containing
CPI1703 or the vehicle control.

¢ Incubate the cells for the desired treatment duration (e.g., 36 hours, 4 days).

 After incubation, harvest the cells for downstream analysis (e.g., Western Blotting, Chromatin
Immunoprecipitation).

Western Blotting for H3K27ac

This protocol outlines the steps to detect changes in global H3K27ac levels following CPI1703
treatment.
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Materials:

Treated and control cell pellets

o RIPA lysis buffer with protease and phosphatase inhibitors

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e PVDF membrane

o Transfer buffer

e Blocking buffer (5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-H3K27ac, anti-total Histone H3

e HRP-conjugated secondary antibody

e Enhanced chemiluminescence (ECL) substrate

e Imaging system

Procedure:

o Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA
assay.

» Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

o Separate the proteins by SDS-PAGE on a 15% polyacrylamide gel.

o Transfer the separated proteins to a PVDF membrane.

» Block the membrane in blocking buffer for 1 hour at room temperature.

e Incubate the membrane with the primary anti-H3K27ac antibody overnight at 4°C.
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e Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.

 Visualize the bands using an ECL substrate and an imaging system.

» Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

Chromatin Immunoprecipitation (ChiP)

This protocol is for analyzing the occupancy of H3K27ac at specific gene promoters or
enhancers after CP1703 treatment.

Materials:

Treated and control cells

o Formaldehyde (for cross-linking)

e Glycine

e Cell lysis and nuclear lysis buffers

e Sonicator

e Anti-H3K27ac antibody

e Protein A/G magnetic beads

e Wash buffers of increasing stringency

o Elution buffer

e Proteinase K and RNase A

o DNA purification kit

e (PCR primers for target and control genomic regions

Procedure:
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Cross-link proteins to DNA in treated and control cells with formaldehyde.
Quench the cross-linking reaction with glycine.

Lyse the cells and isolate the nuclei.

Shear the chromatin by sonication to an average fragment size of 200-500 bp.
Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
Wash the beads with a series of wash buffers to remove non-specific binding.
Elute the chromatin from the beads and reverse the cross-links.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the immunoprecipitated DNA.

Quantify the enrichment of specific genomic regions by gPCR using primers for target loci
(e.g., FOXP3 promoter) and a negative control region.

Experimental Workflow Diagram
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Caption: Workflow for analyzing the effect of CPI1703 on histone acetylation.

Conclusion

CPI703 is a valuable chemical probe for studying the role of CBP/p300 bromodomains in
regulating histone acetylation and gene expression. The experimental protocols provided in this
guide offer a framework for researchers to investigate the cellular and molecular effects of this
inhibitor. The reduction of H3K27ac upon CPI703 treatment highlights its potential as a
therapeutic agent in diseases driven by aberrant epigenetic regulation. Further research
utilizing these methodologies will continue to elucidate the full therapeutic potential of targeting
CBP/p300 bromodomains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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